N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide is a synthetically derived compound that functions as a novel nonsteroidal progesterone receptor (PR) antagonist. [] PRs are nuclear receptors that play crucial roles in various physiological processes, including female reproduction. [] Antagonists of PRs are investigated for their potential in treating diseases such as uterine leiomyoma, endometriosis, and breast cancer. []
The synthesis of N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide (compound 32 in the study) involved a multi-step process starting with the benzenesulfonanilide skeleton. [] The researchers explored various modifications to this scaffold, focusing on the substituents at the 3-position of the benzenesulfonyl group. [] Compound 32 emerged as a lead compound due to its potent PR-antagonistic activity. []
N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide acts as a PR antagonist by binding to the PR and blocking the binding of progesterone. [] This prevents progesterone-induced gene transcription and downstream effects. [] The compound exhibits high binding affinity for PR and selectivity over the androgen receptor (AR). []
The primary application of N-(4-Phenoxyphenyl)-3-trifluoromethylbenzenesulfonamide, as described in the provided research, is as a novel nonsteroidal PR antagonist. [] Its high binding affinity for PR and selectivity over AR makes it a promising candidate for further development as a therapeutic agent for PR-related diseases. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: